molecular formula C20H18N6O B2831162 3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide CAS No. 890950-27-3

3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide

Cat. No.: B2831162
CAS No.: 890950-27-3
M. Wt: 358.405
InChI Key: RRKLXSATLTVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide functional group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structural features, such as the combination of a pyrazolo[3,4-d]pyrimidine core and a hydrazide functional group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-18(12-11-15-7-3-1-4-8-15)24-25-19-17-13-23-26(20(17)22-14-21-19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,24,27)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLXSATLTVHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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